molecular formula C10H13ClN2S B1665510 Anpirtoline CAS No. 98330-05-3

Anpirtoline

Cat. No.: B1665510
CAS No.: 98330-05-3
M. Wt: 228.74 g/mol
InChI Key: GGALEXMXDMUMDM-UHFFFAOYSA-N
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Description

Anpirtoline is a synthetic chemical compound with the chemical formula C₁₀H₁₃ClN₂S . It is primarily known for its role as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This compound has been studied for its potential effects on serotonin synthesis and its ability to reduce aggressive behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anpirtoline can be synthesized through a series of chemical reactions involving nucleophilic substitution. One common method involves the reaction of 2-chloro-6-nitropyridine with 4-mercaptopiperidine under an argon atmosphere. The reaction is typically carried out in a solvent such as dimethylacetamide with sodium hydride as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for large-scale production. This may involve the use of more efficient catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Anpirtoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is 2-chloro-6-(4-piperidinylthio)pyridine , which is the core structure of this compound .

Scientific Research Applications

Anpirtoline (C~10~H~13~ClN~2~S) is a synthetic chemical compound that functions as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist, leading to a decrease in serotonin synthesis and a reduction in aggressive behavior . It is primarily utilized in research settings due to its receptor agonist and antagonist properties . Studies of aggression, social instigation, and other behavioral traits utilize the compound .

Scientific Research Applications

This compound is used in various scientific studies, particularly those focusing on behavioral and neurochemical effects .

Behavioral Studies

  • Aggression: this compound has demonstrated the ability to antagonize isolation-induced aggressive behavioral components in mice . Studies show that it decreases both instigated and frustration-heightened aggression .
  • Learning and Memory: Research indicates that this compound can impair learning and memory in spatial and aversive tasks. Studies using water mazes and passive avoidance tasks in rats have shown that this compound can cause a dose-dependent impairment of learning and memory .
  • Social Behavior: this compound and trifluoromethylphenyl-piperazine have shown effectiveness in reversing isolation-induced impairments in mice in social behavior deficit tests, an effect associated with compounds exhibiting agonist properties at the 5-HT1B receptor .
  • Startle Response and PPI: this compound impacts ASR (acoustic startle response) and PPI (prepulse inhibition) in male rats . Combining this compound with a 1A antagonist (WAY 100635) produces a greater reduction in ASR and PPI compared to using either drug alone .

Neurochemical Studies

  • Serotonin Synthesis: this compound decreases 5-HT synthesis rates in investigated brain areas . A study on rats showed that acute administration of this compound significantly decreased 5-HT synthesis rates in various brain areas .
  • Dopamine and Serotonin Metabolism: this compound treatment can increase dopamine metabolism in the cortex, striatum, and midbrain, and also influences serotonin metabolism in a structure- and state-specific manner .
  • Pain Perception: this compound has demonstrated pain-relieving effects in electrostimulated pain tests in mice . It dose-dependently increases the pain threshold .

Additional Applications

  • Parkinson's Disease: this compound has been found to produce a dose-dependent reduction of LIDs (L-DOPA-induced dyskinesias) in rat and monkey models of Parkinson's Disease .
  • Pain Relief: this compound and tramadol can decrease both somatosensory-evoked potential amplitudes and subjective estimates of pain, with this compound having a greater effect .

Mechanism of Action

Anpirtoline exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B receptor and an antagonist at the 5-HT3 receptor . This dual action leads to a decrease in serotonin synthesis and a reduction in aggressive behavior. The compound’s interaction with these receptors influences various molecular pathways involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anpirtoline is unique due to its dual action as both a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This combination of properties makes it particularly useful for studying the complex interactions of serotonin in the brain and its effects on behavior .

Biological Activity

Anpirtoline, a novel compound primarily recognized for its activity as a selective agonist of the 5-HT_1B serotonin receptor, has garnered attention for its potential therapeutic effects, particularly in the realms of pain management and depression. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions mainly as a potent agonist at the 5-HT_1B receptor, which is implicated in various neurophysiological processes. Research indicates that this compound can modulate synaptic transmission and enhance excitatory synaptic responses in specific brain regions, particularly the CA1 area of the hippocampus. This modulation is believed to occur through localized potentiation of AMPA receptor-mediated responses, which are critical for synaptic plasticity and memory formation .

Key Research Findings

  • Antinociceptive Effects : this compound has demonstrated significant antinociceptive properties in rodent models. In electrostimulated pain tests, it was shown to increase pain thresholds in a dose-dependent manner, with an effective dose (ED50) of 0.52 mg/kg when administered intraperitoneally .
  • Antidepressant-Like Activity : In behavioral despair tests (such as the forced swimming test), this compound significantly reduced immobility time in rats, indicating antidepressant-like effects. Its potency was noted to be four times greater than standard antidepressants like imipramine .
  • Serotonin Synthesis : Studies have shown that both acute and chronic administration of this compound affects serotonin synthesis in the rat brain. This effect is crucial as it correlates with the modulation of mood and pain perception .

Table 1: Summary of this compound's Biological Activities

Activity TypeMeasurement MethodObserved EffectED50 (mg/kg)
AntinociceptiveElectro-stimulationIncreased pain threshold0.52
Antidepressant-likeForced swimming testReduced immobility time4.6
Serotonin synthesisBiochemical assaysIncreased serotonin levelsN/A

Case Studies

Case Study 1: Antidepressant Efficacy in Rodent Models
In a controlled study involving rodents subjected to chronic unpredictable stress (CUS), this compound was found to significantly enhance synaptic responses in the CA1 region of the hippocampus compared to unstressed controls. The potentiation persisted even after prolonged washout periods, suggesting a long-lasting effect on synaptic plasticity associated with mood regulation .

Case Study 2: Pain Management Applications
In another investigation focusing on pain management, this compound's ability to elevate pain thresholds was evaluated against traditional analgesics. Results indicated that this compound not only provided effective pain relief but did so with fewer side effects compared to conventional treatments, highlighting its potential as a safer alternative in clinical settings .

Properties

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGALEXMXDMUMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045659
Record name Anpirtoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98330-05-3
Record name Anpirtoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98330-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anpirtoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anpirtoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANPIRTOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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